Actinomycin D, 7-nitro-
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Overview
Description
Actinomycin D, 7-nitro- is a derivative of actinomycin D, a well-known antibiotic and anti-tumor agent. Actinomycin D itself is a chromopeptide antibiotic produced by Streptomyces species and is widely used in cancer treatment due to its ability to inhibit DNA transcription
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 7-nitro- involves the nitration of actinomycin D. This process typically requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the actinomycin D molecule .
Industrial Production Methods
Industrial production of Actinomycin D, 7-nitro- follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce actinomycin D, followed by chemical modification to introduce the nitro group at the desired position. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Actinomycin D, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product is 7-aminoactinomycin D.
Substitution: Depending on the nucleophile used, various substituted derivatives of actinomycin D can be obtained.
Scientific Research Applications
Actinomycin D, 7-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA interactions and the effects of chemical modifications on biological activity.
Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with other drugs to enhance therapeutic efficacy
Industry: Utilized in the development of new antibiotics and anti-cancer drugs.
Mechanism of Action
Actinomycin D, 7-nitro- exerts its effects by binding to DNA and inhibiting RNA synthesis. The nitro group enhances its binding affinity to DNA, making it a potent inhibitor of transcription. The compound intercalates into the DNA helix, preventing the elongation of RNA chains by RNA polymerase. This leads to a decrease in mRNA production and subsequent protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Actinomycin D: The parent compound, widely used in cancer treatment.
7-aminoactinomycin D: A derivative with an amino group at the 7-position, used in fluorescence microscopy.
7-hydroxyactinomycin D: Another derivative with a hydroxyl group at the 7-position, studied for its biological activity.
Uniqueness
Actinomycin D, 7-nitro- is unique due to the presence of the nitro group, which enhances its DNA-binding affinity and potentially its anti-cancer activity. This modification allows for more effective inhibition of RNA synthesis compared to other derivatives .
Properties
CAS No. |
6184-25-4 |
---|---|
Molecular Formula |
C62H85N13O18 |
Molecular Weight |
1300.4 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-7-nitro-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N13O18/c1-26(2)42-59(85)73-21-17-19-35(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)91-32(11)44(55(81)65-42)67-53(79)34-23-37(75(89)90)30(9)51-46(34)64-47-40(41(63)50(78)31(10)52(47)93-51)54(80)68-45-33(12)92-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)36-20-18-22-74(36)60(86)43(27(3)4)66-56(45)82/h23,26-29,32-33,35-36,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) |
InChI Key |
MAGBENPDGUMOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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